Avotaciclib (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

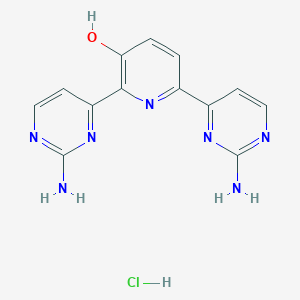

Avotaciclib (hydrochloride) is a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1). This compound is particularly valuable for researching locally advanced or metastatic pancreatic cancer . Avotaciclib (hydrochloride) is under investigation in clinical trials for its efficacy and safety in combination with other treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avotaciclib (hydrochloride) involves multiple steps, including the formation of the core pyridin-3-ol structure and subsequent functionalization with aminopyrimidinyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Avotaciclib (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Avotaciclib (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the pyridin-3-ol core .

Scientific Research Applications

Avotaciclib (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating pancreatic cancer and other malignancies.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Avotaciclib (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. By binding to the active site of CDK1, Avotaciclib (hydrochloride) prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Palbociclib: Another CDK inhibitor used in the treatment of breast cancer.

Ribociclib: A CDK4/6 inhibitor used in combination with endocrine therapy for breast cancer.

Abemaciclib: A selective CDK4/6 inhibitor with applications in breast cancer treatment

Uniqueness

Avotaciclib (hydrochloride) is unique in its specificity for CDK1, making it particularly effective in targeting cancers with abnormal CDK1 expression. This specificity reduces off-target effects and enhances its therapeutic potential .

Biological Activity

Avotaciclib (hydrochloride), a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, has garnered attention for its potential therapeutic applications in oncology. This article provides a comprehensive overview of the biological activity of Avotaciclib, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Avotaciclib functions primarily by inhibiting CDK4 and CDK6, leading to cell cycle arrest in the G1 phase. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a critical regulator of the cell cycle. The resultant Rb activation halts the progression of cells from the G1 to S phase, thereby inhibiting cellular proliferation in Rb-proficient cancer cells .

Key Mechanisms:

- Inhibition of CDK4/6: Selectively targets CDK4 and CDK6, leading to G1 arrest.

- Impact on Rb Protein: Prevents Rb phosphorylation, maintaining its active form.

- Cell Cycle Regulation: Alters expression levels of cell cycle-related proteins, promoting apoptosis in certain cancer types .

Pharmacokinetics

The pharmacokinetic profile of Avotaciclib indicates a dose-proportional increase in plasma concentration following oral administration. Key pharmacokinetic parameters are summarized below:

| Parameter | Value |

|---|---|

| Cmax | 158 ng/mL (after 200 mg) |

| Tmax | 4-6 hours |

| Bioavailability | 45% |

| Half-life | 18.3 hours |

| Hepatic Clearance | 26.0 L/h |

The drug undergoes extensive hepatic metabolism primarily via CYP3A4, with major metabolites being equipotent to Avotaciclib itself .

Preclinical Studies

-

Ewing's Sarcoma Models:

A study demonstrated that Avotaciclib exhibits single-agent activity in preclinical models of Ewing's Sarcoma (ES). The drug induced G1 cell cycle arrest and showed potential when combined with chemotherapy, enhancing durable in vivo responses . -

Combination Therapies:

Research has highlighted the synergistic effects of Avotaciclib when combined with other agents such as desipramine. This combination therapy exhibited enhanced antitumor effects in various cancer cell lines, suggesting a promising avenue for treatment strategies .

Clinical Implications

- Breast Cancer: Avotaciclib has shown efficacy in treating hormone receptor-positive breast cancer, particularly in patients with Rb-positive tumors. The drug's ability to selectively inhibit CDK4/6 provides a targeted approach to disrupt cancer cell proliferation while minimizing effects on normal cells .

- Resistance Mechanisms: Investigations into resistance mechanisms have revealed that high expression levels of cyclin E can lead to bypassing the need for CDK4/6 activity for cell cycle re-entry. This finding underscores the importance of understanding tumor biology for optimizing treatment regimens involving Avotaciclib .

Properties

Molecular Formula |

C13H12ClN7O |

|---|---|

Molecular Weight |

317.73 g/mol |

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H |

InChI Key |

ZONRGCMBLZETKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.